

GS143: A Technical Guide for the Research Professional

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Compound of Interest

Compound Name: GS143

Cat. No.: B607734

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An In-depth Examination of a Novel β -TrCP E3 Ligase Inhibitor for Laboratory Applications

Abstract

GS143 is a cell-permeable, small-molecule inhibitor of the β -transducin repeat-containing protein (β -TrCP), a key substrate recognition component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. By selectively targeting β -TrCP, **GS143** modulates critical cellular signaling pathways, most notably the nuclear factor kappa B (NF- κ B) cascade. Its unique mechanism of action, which involves the unconventional activation of NF- κ B, has positioned it as a valuable research tool, particularly in the fields of HIV-1 latency, immunology, and cancer biology. This technical guide provides a comprehensive overview of **GS143**, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.

Chemical and Physical Properties

GS143 is a trisubstituted oxo-dihydropyrazolyl-benzoic acid derivative. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₈ H ₁₉ FN ₂ O ₄
Molecular Weight	466.46 g/mol
CAS Number	916232-21-8

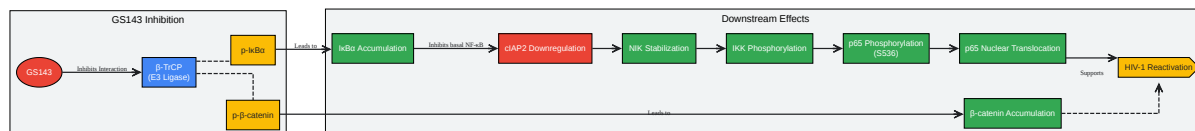
Mechanism of Action

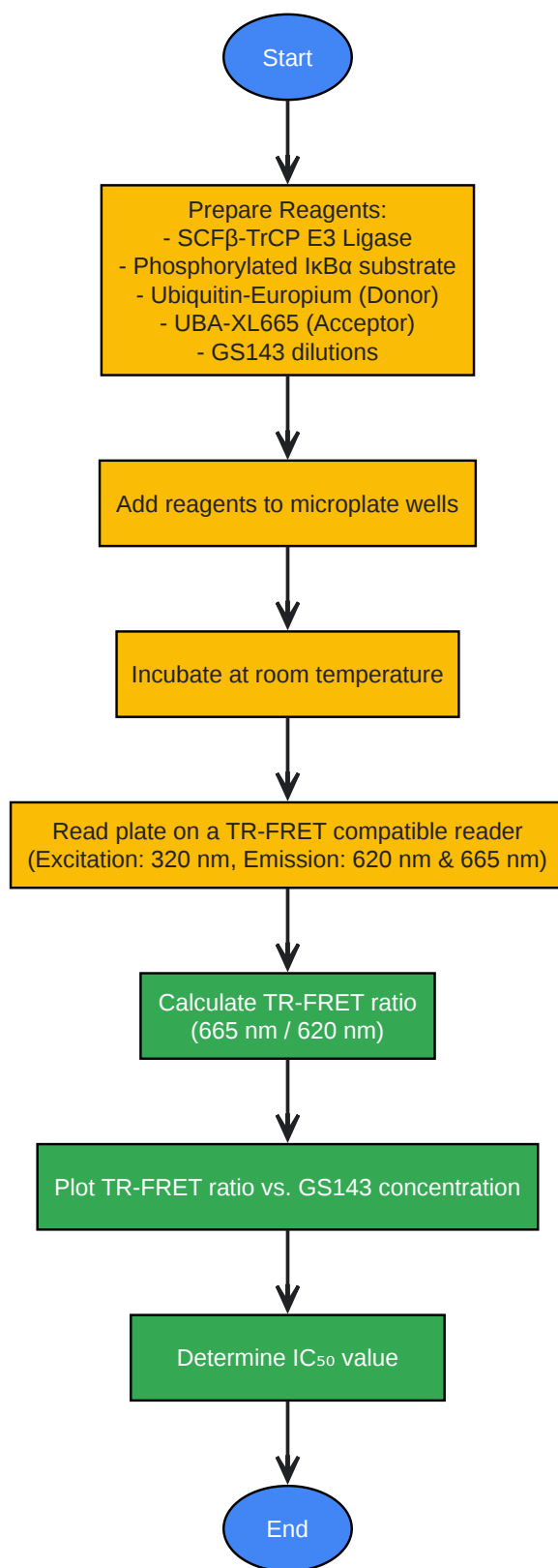
GS143 functions as a selective inhibitor of the SCF β -TrCP E3 ubiquitin ligase complex. It specifically disrupts the interaction between β -TrCP and its phosphorylated substrates, thereby preventing their ubiquitination and subsequent degradation by the proteasome.^[1]

A primary and well-characterized substrate of β -TrCP is the inhibitor of NF- κ B, I κ B α . In the canonical NF- κ B pathway, I κ B α is phosphorylated, leading to its recognition by β -TrCP, ubiquitination, and degradation. This releases NF- κ B to translocate to the nucleus and activate gene transcription. **GS143** blocks the degradation of phosphorylated I κ B α , leading to an accumulation of I κ B α in the cytoplasm and a subsequent dampening of canonical NF- κ B signaling.

Interestingly, in the context of HIV-1 latency, **GS143** has been shown to induce a novel, unconventional activation of the NF- κ B p65 subunit. This occurs through a signaling cascade initiated by the stabilization of NF- κ B-inducing kinase (NIK). The accumulation of NIK leads to the phosphorylation and activation of I κ B kinase (IKK), which in turn phosphorylates p65 at Serine 536, promoting its nuclear translocation and the reactivation of latent HIV-1 provirus.^[1] This pathway is distinct from the canonical pathway as it does not involve the processing of p100 to p52.^[1]

Another key substrate of β -TrCP is β -catenin. **GS143** has been shown to inhibit the degradation of β -catenin, which can indirectly support NF- κ B output and contribute to HIV-1 reactivation.^[1]





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References

- 1. GS143, an inhibitor of E3 ligase β -TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NF κ B - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com